Naphthalene, 1,2,6,7-tetramethyl-
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Overview
Description
Naphthalene, 1,2,6,7-tetramethyl- is an organic compound with the molecular formula C14H16 and a molecular weight of 184.2768 g/mol It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 6, and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,6,7-tetramethyl- typically involves the alkylation of naphthalene with methylating agents. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to control the regioselectivity of the methylation .
Industrial Production Methods
Industrial production of Naphthalene, 1,2,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce tetralin derivatives .
Scientific Research Applications
Naphthalene, 1,2,6,7-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research on its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,6,7-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of specific biochemical processes. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetramethyl-: Another tetramethyl derivative of naphthalene with different substitution patterns.
Naphthalene, 2,3,6,7-tetramethyl-: Similar in structure but with methyl groups at different positions.
Uniqueness
Naphthalene, 1,2,6,7-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications where other tetramethyl derivatives may not be as effective .
Properties
CAS No. |
99486-63-2 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-13-7-10(2)11(3)8-14(13)12(9)4/h5-8H,1-4H3 |
InChI Key |
IBDTZVTVRCTRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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